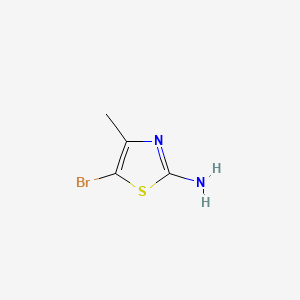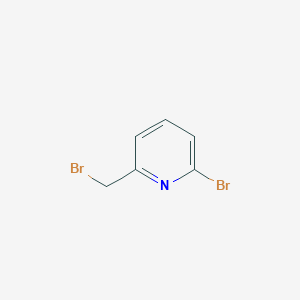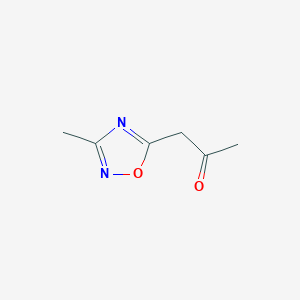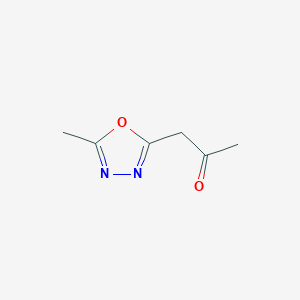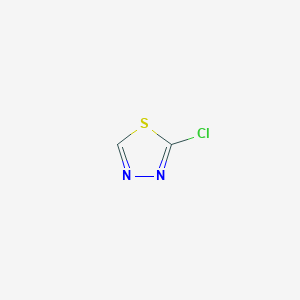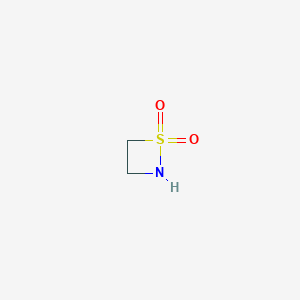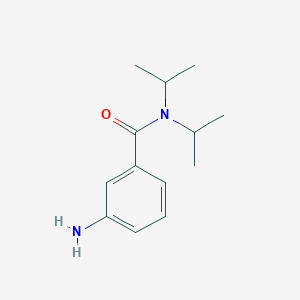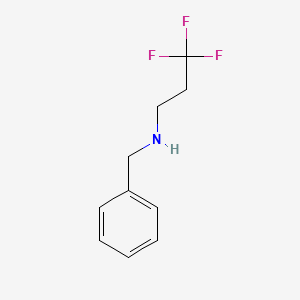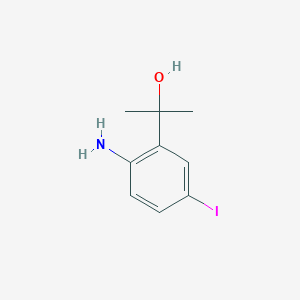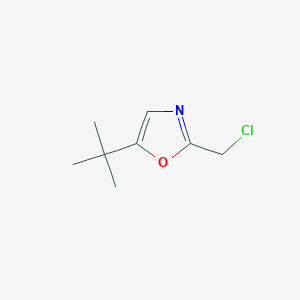
5-Bromo-1-methylpyridin-2(1H)-one
概要
説明
The compound 5-Bromo-1-methylpyridin-2(1H)-one is a brominated pyridine derivative. Pyridine derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. The presence of a bromine atom in the pyridine ring can make these compounds useful intermediates for further chemical transformations .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through various methods. For instance, 5-bromo-2,2'-bipyridines can be synthesized via Stille coupling reactions, with yields ranging from 70 to 90% . Another approach involves the direct bromination of 2,2'-bipyridine hydrobromide salt or radical decarboxylative bromination of corresponding acid chlorides to selectively produce 5-bromo-2,2'-bipyridine . Additionally, bromination of 1-methyl-6-bromopyridone-2 in glacial acetic acid results in the formation of 1-methyl-3,5,6-tribromopyridone-2 .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be elucidated using various spectroscopic techniques. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Brominated pyridines can undergo various chemical reactions, making them versatile intermediates. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines through halogen dance reactions . The reactivity of brominated pyridines allows for the synthesis of a wide range of derivatives, such as the preparation of mono-, bis-, and tris-tridentate ligands from 5'-substituted-2,2'-bipyridine-6-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by the presence of the bromine atom and other substituents on the pyridine ring. These properties are essential for understanding the behavior of these compounds in various environments and their potential applications. For instance, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions, which could affect its solubility and reactivity .
科学的研究の応用
Synthesis of Novel Pyridine Derivatives
A study described the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, utilizing 5-bromo-2-methylpyridin-3-amine. This process led to the creation of derivatives with potential applications as chiral dopants for liquid crystals and exhibited various biological activities like anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Synthesis of Piperazines from Chiral Non-Racemic Lactams
The synthesis of a series of 3-substituted piperidines from lactam, including a derivative related to 5-bromo-1-methylpyridin-2(1H)-one, was investigated. This process involved the use of bromo derivatives and direct alkylation, leading to products with potential pharmaceutical applications (Micouin et al., 1994).
Synthesis and Characterization of Poly(potassium 1-hydroxy acrylate) Derivatives
In this study, various organic compounds, including derivatives of 5-bromo-1-methylpyridin-2(1H)-one, were synthesized and characterized. The resulting polymers exhibited properties such as porous morphology and high water absorption capacity, suggesting potential applications in areas like viscosifiers (Kumar & Negi, 2015).
Characterization of Bromo-Substituted Schiff Bases
A study on bromo-substituted Schiff bases, related to 5-bromo-1-methylpyridin-2(1H)-one, focused on their characterization and crystallization. The molecular structures of these compounds suggested potential applications in materials science due to their stability and specific molecular interactions (Dong et al., 2015).
Safety And Hazards
The safety data sheet for “5-Bromo-1-methylpyridin-2(1H)-one” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
5-bromo-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFVHIUOMMWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515499 | |
| Record name | 5-Bromo-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methylpyridin-2(1H)-one | |
CAS RN |
81971-39-3 | |
| Record name | 5-Bromo-1-methyl-1H-pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81971-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-methylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
